molecular formula C15H11ClO4 B6405045 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261990-90-2

4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405045
CAS RN: 1261990-90-2
M. Wt: 290.70 g/mol
InChI Key: LNEHRGMPPSWQOY-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid (4C3MCPBA) is an organic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a molecular weight of 246.6 g/mol and a melting point of approximately 178°C. 4C3MCPBA has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. Additionally, 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been found to inhibit the activity of certain enzymes, including lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. Additionally, 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been found to inhibit the activity of certain enzymes, including lipoxygenase and cyclooxygenase. Furthermore, it has been found to inhibit the growth of certain bacteria and the activity of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity, low cost, and availability. Additionally, it is a relatively stable compound and can be easily synthesized. The limitations of using 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low solubility in water and its potential toxicity in certain organisms.

Future Directions

There are a variety of potential future directions for 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is the further study of its mechanism of action and its potential applications in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Additionally, further research into its potential toxicity in certain organisms could lead to the development of safer compounds. Finally, further research into its potential applications in the synthesis of other compounds could lead to the development of new and improved compounds.

Synthesis Methods

4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-methoxycarbonylphenol with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% as the primary product. Other methods of synthesis include the reaction of 3-methoxycarbonylphenol with 4-chlorobenzaldehyde in the presence of a base, the reaction of 4-chlorobenzoic anhydride with 3-methoxycarbonylphenol, and the reaction of 4-chlorobenzoic acid with 3-methoxycarbonylphenol in the presence of an acid catalyst.

Scientific Research Applications

4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including antifungal agents and inhibitors of the enzyme tyrosinase. It has also been used in the synthesis of a variety of other compounds, including inhibitors of the enzyme lipoxygenase, compounds that inhibit the growth of certain bacteria, and compounds that inhibit the activity of certain viruses. Additionally, 4-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used as a reagent in the synthesis of a variety of other compounds.

properties

IUPAC Name

4-chloro-3-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)12-8-10(14(17)18)5-6-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHRGMPPSWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690692
Record name 6-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261990-90-2
Record name 6-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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